6-methoxyquinolin-2(1H)-one

Overview

Description

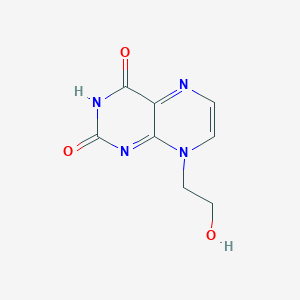

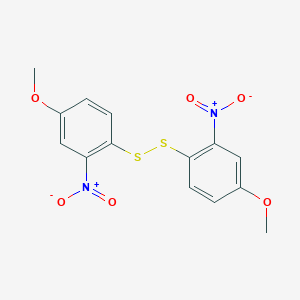

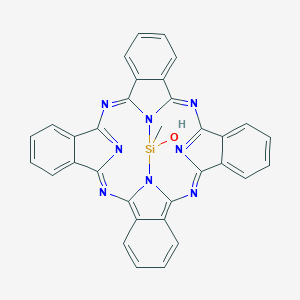

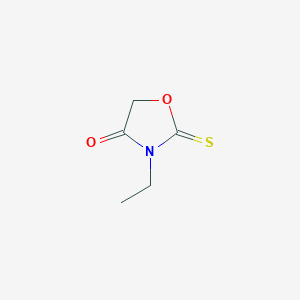

6-Methoxyquinolin-2(1H)-one is a heterocyclic compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.19 and is also known by the synonym 2-Hydroxy-6-methoxyquinoline .

Synthesis Analysis

The synthesis of 6-Methoxyquinolin-2(1H)-one and its derivatives has been a subject of interest in various research studies . For instance, one study discussed the synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles . Another study highlighted the synthesis of quinoline derivatives through various protocols, including classical methods and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis

The InChI code for 6-Methoxyquinolin-2(1H)-one is 1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The chemical reactions involving 6-Methoxyquinolin-2(1H)-one have been explored in various studies . For example, one study synthesized a complex by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . Another study discussed the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis

6-Methoxyquinolin-2(1H)-one has a molecular weight of 175.19 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the retrieved documents.Scientific Research Applications

Anticancer Research

Scientific Field

Medicinal Chemistry

Application Summary

6-methoxyquinolin-2(1H)-one derivatives have been explored for their potential as anticancer agents. The quinoline nucleus is a common structure found in compounds with significant biological activity, making it a valuable target for drug development.

Methods of Application

Researchers have synthesized various derivatives of 6-methoxyquinolin-2(1H)-one and tested their efficacy against different cancer cell lines using assays like MTT and IC50 determinations. Molecular docking studies are often conducted to understand the interaction between these compounds and target proteins.

Results

Some derivatives have shown promising results, exhibiting cytotoxic effects against cancer cells. For instance, certain compounds displayed IC50 values in the low micromolar range, indicating a strong potential to inhibit cancer cell proliferation .

Antimicrobial Activity

Scientific Field

Biochemistry

Application Summary

The antimicrobial properties of 6-methoxyquinolin-2(1H)-one derivatives have been investigated, with some showing effectiveness against various bacterial and fungal strains.

Methods of Application

Synthesized compounds are subjected to antimicrobial screening using standard protocols like disk diffusion and broth dilution methods to determine minimum inhibitory concentrations (MICs).

Results

Several derivatives have demonstrated significant antimicrobial activity, with MIC values indicating potential use as therapeutic agents against resistant strains of bacteria and fungi .

Chemical Synthesis

Scientific Field

Organic Chemistry

Application Summary

6-methoxyquinolin-2(1H)-one serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Methods of Application

It is used in various chemical reactions, such as Pictet-Spengler condensation, to construct heterocyclic compounds. The compound’s reactivity is often modified through functional group transformations to achieve the desired chemical structure.

Results

The use of 6-methoxyquinolin-2(1H)-one in synthetic routes has enabled the efficient production of target molecules with high yields and purity, facilitating the development of new drugs and chemicals .

Pharmacological Studies

Scientific Field

Pharmacology

Application Summary

6-methoxyquinolin-2(1H)-one and its derivatives are studied for various pharmacological effects, including anti-inflammatory and neuroprotective activities.

Methods of Application

In vivo and in vitro studies are conducted to assess the pharmacokinetics, bioavailability, and therapeutic potential of these compounds. Animal models are often used to evaluate the efficacy and safety profile.

Results

Some studies have reported positive outcomes, such as reduced inflammation in animal models, suggesting the potential for development into therapeutic agents .

Environmental Science

Scientific Field

Environmental Chemistry

Application Summary

Research into the environmental impact of 6-methoxyquinolin-2(1H)-one includes its degradation products and their effects on ecosystems.

Methods of Application

Analytical techniques like HPLC and GC-MS are used to detect and quantify the presence of 6-methoxyquinolin-2(1H)-one and its metabolites in environmental samples. Studies also focus on the biodegradability and toxicity of these compounds.

Results

Findings contribute to understanding the environmental fate of quinoline derivatives and inform regulatory decisions regarding their use and disposal .

Material Science

Scientific Field

Chemical Engineering

Application Summary

6-methoxyquinolin-2(1H)-one is explored as a building block for advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Methods of Application

The compound is incorporated into polymeric structures or used in the synthesis of small molecules that form part of electronic devices. Its photophysical properties are characterized to optimize performance.

Results

Research has led to the development of materials with improved electronic properties, contributing to the advancement of technologies like OLEDs .

Safety And Hazards

The safety data sheet for 6-Methoxyquinolin-2(1H)-one indicates that it may be harmful if swallowed or in contact with skin and causes eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHXCMWXUMCLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281268 | |

| Record name | 6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxyquinolin-2(1H)-one | |

CAS RN |

13676-00-1 | |

| Record name | 13676-00-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

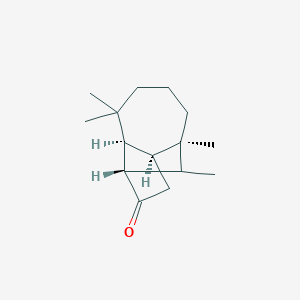

![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)